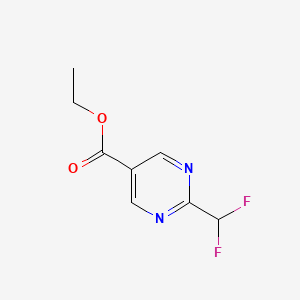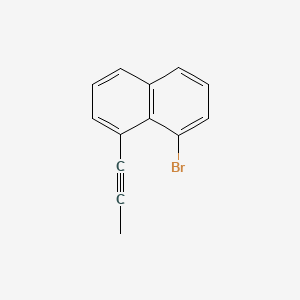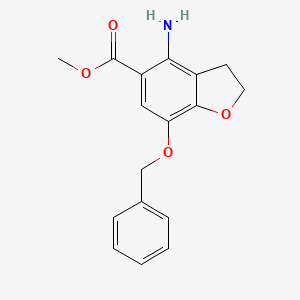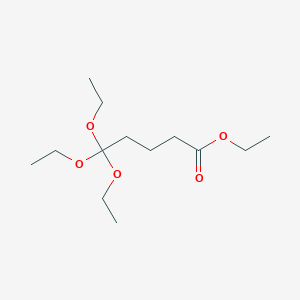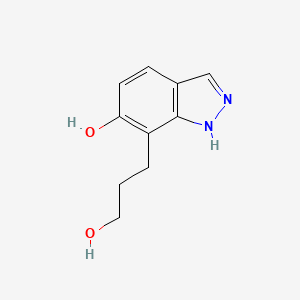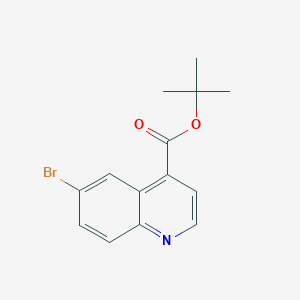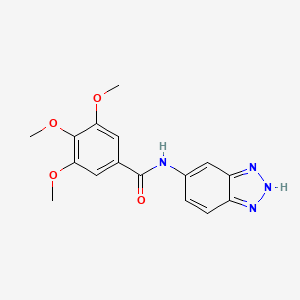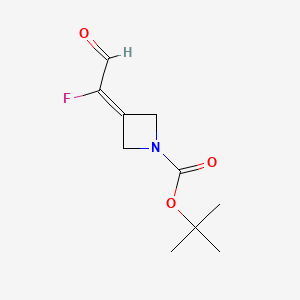
tert-Butyl 3-(1-fluoro-2-oxoethylidene)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylethyl 3-(1-fluoro-2-oxoethylidene)-1-azetidinecarboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a fluoro-substituted oxoethylidene group attached to an azetidine ring, which is further esterified with a 1,1-dimethylethyl group
Métodos De Preparación
The synthesis of 1,1-Dimethylethyl 3-(1-fluoro-2-oxoethylidene)-1-azetidinecarboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the azetidine ring, followed by the introduction of the fluoro-substituted oxoethylidene group and subsequent esterification with 1,1-dimethylethyl alcohol. The reaction conditions may vary, but common reagents include fluorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
1,1-Dimethylethyl 3-(1-fluoro-2-oxoethylidene)-1-azetidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1-Dimethylethyl 3-(1-fluoro-2-oxoethylidene)-1-azetidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylethyl 3-(1-fluoro-2-oxoethylidene)-1-azetidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted oxoethylidene group can form strong interactions with active sites, while the azetidine ring provides structural stability. These interactions can modulate biological pathways and lead to various effects, depending on the specific application.
Comparación Con Compuestos Similares
1,1-Dimethylethyl 3-(1-fluoro-2-oxoethylidene)-1-azetidinecarboxylate can be compared with similar compounds, such as:
- tert-Butyl 3-(2-ethoxy-1-fluoro-2-oxoethylidene)-piperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 4-(2-ethoxy-1-fluoro-2-oxoethylidene)-, 1,1-dimethylethyl ester These compounds share structural similarities but differ in the ring structure and substituents, which can lead to different chemical properties and applications. The uniqueness of 1,1-Dimethylethyl 3-(1-fluoro-2-oxoethylidene)-1-azetidinecarboxylate lies in its azetidine ring and specific functional groups, which provide distinct reactivity and potential uses.
Propiedades
Fórmula molecular |
C10H14FNO3 |
|---|---|
Peso molecular |
215.22 g/mol |
Nombre IUPAC |
tert-butyl 3-(1-fluoro-2-oxoethylidene)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H14FNO3/c1-10(2,3)15-9(14)12-4-7(5-12)8(11)6-13/h6H,4-5H2,1-3H3 |
Clave InChI |
NTLQMPZHEVFPLP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(=C(C=O)F)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


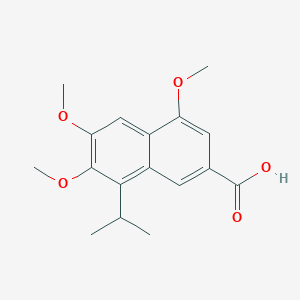
![(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B13925978.png)

